molecular formula C10H6BrCl B1601170 1-Bromo-2-chloronaphthalene CAS No. 71436-66-3

1-Bromo-2-chloronaphthalene

Cat. No.: B1601170
CAS No.: 71436-66-3
M. Wt: 241.51 g/mol
InChI Key: NDXQDKJSFNZMJK-UHFFFAOYSA-N
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Description

1-Bromo-2-chloronaphthalene is an organic compound with the molecular formula C₁₀H₆BrCl It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by a chlorine atom

Preparation Methods

1-Bromo-2-chloronaphthalene can be synthesized through several methods:

    Direct Halogenation: This involves the bromination and chlorination of naphthalene. The reaction typically uses bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.

    Sandmeyer Reaction: This method involves the substitution of a diazonium group by halogens.

Industrial production methods often involve large-scale halogenation processes with controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-chloronaphthalene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as cyanide, hydroxide, or amines. Common reagents include sodium cyanide, sodium hydroxide, and primary amines.

    Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions where the aromatic ring is attacked by electrophiles. Typical reagents include bromine, chlorine, and nitric acid.

    Reduction: The bromine and chlorine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-chloronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-bromo-2-chloronaphthalene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. In electrophilic aromatic substitution, the aromatic ring is attacked by electrophiles, resulting in the substitution of hydrogen atoms on the ring.

Comparison with Similar Compounds

1-Bromo-2-chloronaphthalene can be compared with other halogenated naphthalenes such as:

    1-Bromonaphthalene: This compound has only a bromine atom substituted on the naphthalene ring.

    1-Chloronaphthalene: This compound has only a chlorine atom substituted on the naphthalene ring.

    1-Bromo-8-chloronaphthalene: This compound has bromine and chlorine atoms substituted at different positions on the naphthalene ring.

The presence of both bromine and chlorine atoms in this compound provides unique reactivity and versatility in various chemical reactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

1-bromo-2-chloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXQDKJSFNZMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504323
Record name 1-Bromo-2-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71436-66-3
Record name 1-Bromo-2-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-chloronaphthalene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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